molecular formula C18H16N2O4S B3458899 Benzyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Benzyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Cat. No.: B3458899
M. Wt: 356.4 g/mol
InChI Key: MOPFCANFFXFYRD-UHFFFAOYSA-N
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Description

Benzyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a synthetic 1,3,4-oxadiazole derivative characterized by a 4-methoxyphenyl substituent at the 5-position of the oxadiazole ring and a benzyl ester group attached via a sulfanylacetate linker.

Properties

IUPAC Name

benzyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-22-15-9-7-14(8-10-15)17-19-20-18(24-17)25-12-16(21)23-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPFCANFFXFYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the reaction of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with benzyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Benzyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazoles, including those with sulfanyl groups, exhibit notable antibacterial and antifungal properties. For instance, compounds similar to Benzyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate have been synthesized and tested against various bacterial strains. Studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The oxadiazole moiety is recognized for its anticancer properties. Recent studies have demonstrated that benzyl-substituted oxadiazoles can induce apoptosis in cancer cell lines. For example, a study on related compounds showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Anticonvulsant Activity

Compounds containing the 1,3,4-oxadiazole scaffold have been evaluated for anticonvulsant activity. A series of new derivatives were synthesized and tested in animal models for their efficacy against seizures induced by pentylenetetrazol (PTZ). Results indicated that certain modifications to the oxadiazole ring enhanced anticonvulsant effects .

Synthetic Approaches

The synthesis of this compound typically involves several key steps:

  • Formation of Oxadiazole Ring : The initial step often includes the reaction of a hydrazone derivative with carbon disulfide to form the oxadiazole structure.
  • Substitution Reactions : Subsequent reactions involve the introduction of benzyl and methoxyphenyl groups through electrophilic aromatic substitution or nucleophilic attack mechanisms.
  • Final Esterification : The final product is obtained by esterification with acetic acid or its derivatives.

These synthetic routes are not only efficient but also allow for the modification of functional groups to optimize biological activity .

Material Science Applications

Beyond pharmacological uses, compounds like this compound are being explored in material science:

Photophysical Properties

Research indicates that oxadiazole derivatives can possess interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of methoxy groups enhances their electron-donating ability, improving light emission efficiency .

Polymer Chemistry

The integration of oxadiazole units into polymer backbones has shown promise in developing materials with enhanced thermal stability and mechanical properties. These materials are being investigated for use in coatings and advanced composites .

Mechanism of Action

The mechanism of action of Benzyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The 5-position of the oxadiazole ring is a critical site for modulating biological activity and physicochemical properties. Key comparisons include:

Halogen-Substituted Analogs
  • Quinolin-8-yl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate (8i): Yield: 72%, m.p. 181–183°C. The 4-chlorophenyl group enhances electrophilicity, which may improve interactions with biological targets but reduce solubility .
Bulkier Aromatic Groups
  • 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) :
    • Synthesized via S-alkylation, this compound features a diphenylmethyl group, which increases hydrophobicity and may hinder membrane permeability compared to the 4-methoxyphenyl analog .
Trifluoromethyl-Substituted Analogs
  • Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6j): Yield: 71.5%. The trifluoromethyl group enhances metabolic stability and lipophilicity, offering advantages in drug design over the methoxy group .

Variations in the Ester Group

The ester moiety significantly impacts solubility and bioavailability:

4-Chlorophenyl Ester (D394-5871) :
  • Molecular Weight: 376.82 g/mol.
Ethyl Ester (Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate) :
  • Molecular Formula: C₁₀H₁₀N₂O₄S.
  • The smaller ethyl group may improve aqueous solubility but reduce membrane permeability relative to the benzyl ester .
Butyl Ester (Butyl 2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate) :
  • CAS: 336181-24-7.
  • The butyl chain increases lipophilicity, which could enhance blood-brain barrier penetration compared to the benzyl analog .
Antifungal Activity
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :
    • Demonstrated efficacy against Candida albicans, suggesting the 4-methoxyphenyl group contributes to antifungal activity .
  • Compound 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) :
    • Tested for α-glucosidase and butyrylcholinesterase inhibition, highlighting the role of heterocyclic substituents in enzyme targeting .
Antibacterial Activity
  • 2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamide derivatives :
    • One derivative showed excellent activity against Staphylococcus aureus (MIC: 63 µg/mL), indicating that electron-withdrawing groups (e.g., acetamido) may enhance antibacterial effects compared to methoxy .

Biological Activity

Benzyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a compound that belongs to the class of 1,3,4-oxadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing information from various research studies and reviews.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H18N2O4S
  • Molecular Weight : 358.40 g/mol
  • IUPAC Name : this compound

Biological Activities

  • Anticancer Activity
    • Compounds containing the 1,3,4-oxadiazole moiety are known for their anticancer properties. Research indicates that derivatives of this class exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the oxadiazole structure can enhance anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .
    • A specific study highlighted that oxadiazole derivatives demonstrated significant activity against human glioblastoma and melanoma cells, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Properties
    • The antimicrobial efficacy of 1,3,4-oxadiazoles has been documented extensively. These compounds often show activity against a range of bacteria and fungi. The presence of the benzyl group in the structure may contribute to enhanced lipophilicity and membrane permeability, facilitating better interaction with microbial targets .
  • Anti-inflammatory Effects
    • Some oxadiazole derivatives have been reported to exhibit anti-inflammatory activities. The introduction of specific substituents can modulate this effect, making them potential candidates for treating inflammatory diseases. For example, certain derivatives showed promising results in inhibiting pro-inflammatory mediators in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-donating groups (such as methoxy) on the phenyl ring enhances biological activity by improving electron density and facilitating interactions with biological targets.
  • Hydrophobic Interactions : The benzyl moiety contributes to hydrophobic interactions that are essential for binding to various receptors or enzymes involved in disease pathways .

Case Study 1: Anticancer Activity Assessment

A study evaluated several oxadiazole derivatives for their cytotoxicity against human cancer cell lines using MTT assays. This compound exhibited an IC50 value indicating significant cytotoxic potential compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with a notable minimum inhibitory concentration (MIC) value suggesting its potential as an antimicrobial agent.

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate, and how can purity be confirmed?

Methodological Answer: The synthesis typically involves coupling 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with benzyl 2-bromoacetate under basic conditions. Purity is confirmed via:

  • Melting Point Analysis : To assess crystalline consistency.
  • Spectroscopic Techniques :
    • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S–C at ~650 cm⁻¹) .
    • NMR (¹H/¹³C) : Confirms structural integrity (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the range δ 6.8–7.5 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation?

Methodological Answer:

  • IR Spectroscopy : Detects key functional groups like oxadiazole rings and ester linkages .
  • NMR Spectroscopy :
    • ¹H NMR : Assigns protons in the benzyl group, methoxy substituent, and oxadiazole-thioether linkage.
    • ¹³C NMR : Confirms carbonyl carbons (e.g., ester C=O at ~170 ppm) and aromatic carbons .
  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolves 3D molecular geometry using programs like SHELXL .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation .
  • Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact.
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin/Eye Contact : Rinse with water for 15+ minutes .
  • Documentation : Maintain Safety Data Sheets (SDS) for emergency reference .

Q. How can researchers screen this compound for enzyme inhibition activity?

Methodological Answer:

  • Enzyme Assays :
    • Lipoxygenase (LOX) Inhibition : Monitor absorbance at 234 nm for conjugated diene formation .
    • α-Glucosidase/BChE Inhibition : Use colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) .
  • Dose-Response Curves : Calculate IC₅₀ values to quantify potency .
  • Positive Controls : Include known inhibitors (e.g., acarbose for α-glucosidase) .

Q. What are the key steps in validating synthetic intermediates?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress.
  • Column Chromatography : Purify intermediates using gradients (e.g., hexane/ethyl acetate).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm intermediate masses .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (e.g., Mo-Kα radiation).
  • Structure Refinement : Employ SHELXL for small-molecule refinement; analyze bond lengths/angles for deviations .
  • Hydrogen Bonding Networks : Identify interactions (e.g., O–H⋯O in coordinated water molecules) using programs like Mercury .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent).
  • Statistical Analysis : Apply ANOVA or t-tests to compare replicates .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., oxadiazole derivatives in and ) .

Q. What computational tools predict ligand-protein interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with target enzymes (e.g., LOX or BChE).
  • Visualization : UCSF Chimera for analyzing binding interactions (e.g., hydrogen bonds, hydrophobic pockets) .
  • MD Simulations : GROMACS for stability assessments over 50–100 ns trajectories .

Q. How does the compound behave in coordination chemistry applications?

Methodological Answer:

  • Ligand Design : The oxadiazole-thioether moiety can act as a bridging ligand.
  • Metal Complexation : Synthesize Co(II) or Ni(II) complexes (e.g., [Co(POA)₂(H₂O)₄]·H₂O) and characterize via SCXRD and magnetic susceptibility .
  • Stability Studies : Use UV-Vis spectroscopy to monitor complex stability in solution .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

Methodological Answer:

  • Derivatization : Modify the benzyl or methoxyphenyl groups to alter hydrophobicity/electron density.
  • SAR Tables : Compare IC₅₀ values of derivatives (e.g., substituent effects on LOX inhibition):
Derivative SubstituentLOX IC₅₀ (µM)BChE IC₅₀ (µM)Reference
4-Methoxyphenyl12.318.7
3,4-Dimethoxyphenyl8.915.2
  • QSAR Modeling : Use Gaussian for DFT calculations to correlate electronic properties with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

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